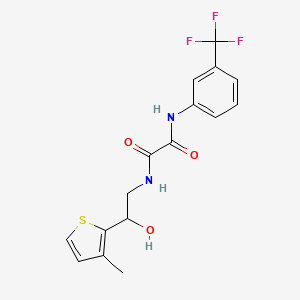
N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an oxalamide derivative, which is a class of compounds known for their wide range of biological activities . It contains a 3-methylthiophene moiety, which is a type of heterocyclic aromatic compound, and a 3-(trifluoromethyl)phenyl group, which is a common substituent in medicinal chemistry due to its lipophilic nature and ability to form strong interactions with biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxalamide core, with the 3-methylthiophene and 3-(trifluoromethyl)phenyl groups as substituents . The presence of these groups could influence the compound’s conformation and electronic properties, which in turn could affect its reactivity and interactions with biological targets .Chemical Reactions Analysis
As an oxalamide, this compound could potentially undergo reactions at the carbonyl groups, such as reduction or nucleophilic addition . The 3-methylthiophene and 3-(trifluoromethyl)phenyl groups could also participate in reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the oxalamide group could confer polarity and the ability to form hydrogen bonds, while the 3-methylthiophene and 3-(trifluoromethyl)phenyl groups could contribute to its lipophilicity .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- The study of N-Ethyl-5-phenylisoxazolium 3 - sulfonate as a reagent for nucleophilic side chains of proteins highlights the reactivity of specific functional groups that could be analogous to those in the target compound. This suggests potential applications in protein chemistry and enzymatic activity studies (Llamas, Owens, Blakeley, & Zerner, 1986).
Methodological Innovations
- The novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides presents an innovative synthetic pathway that could be relevant for the synthesis of N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. This indicates potential applications in the development of new synthetic methodologies (Mamedov et al., 2016).
Material Science and Polymer Chemistry
- The preparation and study of postfunctionalizable and chromic polythiophenes might provide insight into the development of materials with specific optical or electronic properties. Given the structural similarity, this compound could potentially be used in the development of novel materials with specific functionalities (Bernier et al., 2002).
Antiproliferative Agents
- Research on the synthesis and characterization of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units, as well as other derivatives with potential antiproliferative activities, highlights the use of complex organic molecules in biomedical research. These compounds' synthesis and bioactivity evaluation suggest a potential interest in this compound for similar applications (Pawar, Pansare, & Shinde, 2018).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of “N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide”.
Mode of Action
The interaction of “N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide” with its targets could result in changes in cellular processes. For example, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
Orientations Futures
Given the wide range of biological activities exhibited by oxalamides and their derivatives, this compound could potentially be of interest for further study . Future research could focus on elucidating its mechanism of action, optimizing its properties for a specific application, or exploring its potential uses in medicine or other fields .
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c1-9-5-6-25-13(9)12(22)8-20-14(23)15(24)21-11-4-2-3-10(7-11)16(17,18)19/h2-7,12,22H,8H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMJUJQZEKFJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
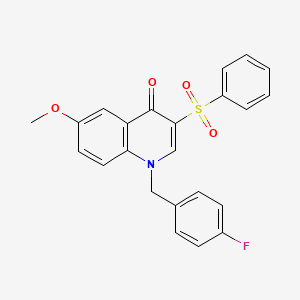
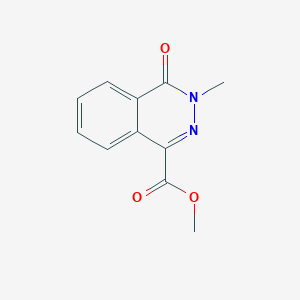
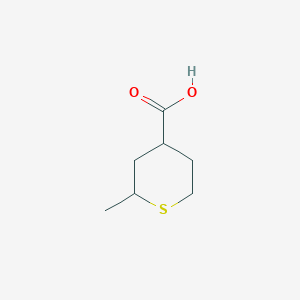
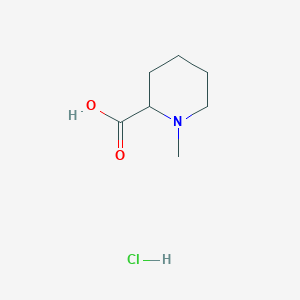
![2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2600845.png)
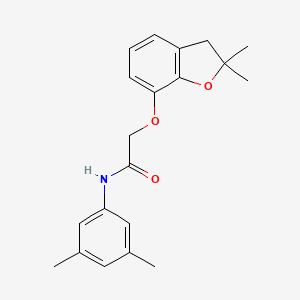
![3-cinnamyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600849.png)
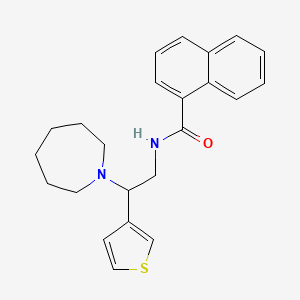
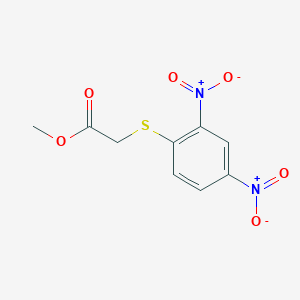
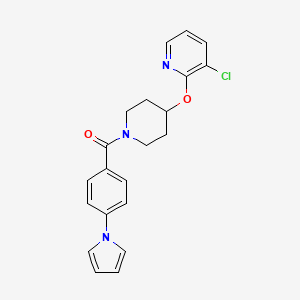

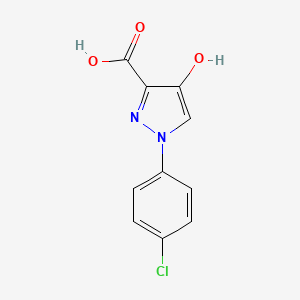
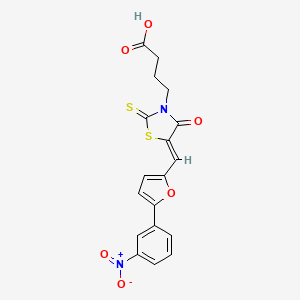
![Methyl 2-[4,7-dimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2600860.png)
